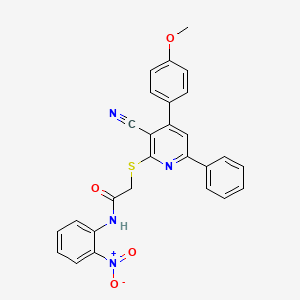

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15824006

Molecular Formula: C27H20N4O4S

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H20N4O4S |

|---|---|

| Molecular Weight | 496.5 g/mol |

| IUPAC Name | 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C27H20N4O4S/c1-35-20-13-11-18(12-14-20)21-15-24(19-7-3-2-4-8-19)30-27(22(21)16-28)36-17-26(32)29-23-9-5-6-10-25(23)31(33)34/h2-15H,17H2,1H3,(H,29,32) |

| Standard InChI Key | BDMIVNFPCZGRCB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |

Introduction

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thioacetamides. It features a pyridine core with a cyano group, multiple aromatic rings, and a nitro group attached to the phenyl ring of the acetamide moiety. This compound is notable for its intricate structure and potential applications in medicinal chemistry.

Key Features:

-

Molecular Formula: C27H20N4O4S

-

Molecular Weight: Approximately 496.5 g/mol

-

PubChem CID: 3121092

-

CAS Number: 332053-80-2

Synthesis and Preparation

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. These steps require careful optimization to ensure high yield and purity of the final product.

Synthetic Pathway Overview:

-

Starting Materials: The synthesis begins with appropriate starting materials, such as pyridine derivatives and nitroaniline.

-

Coupling Reactions: The pyridine core is modified through coupling reactions to introduce the cyano and methoxyphenyl groups.

-

Thioether Formation: The thioether linkage is formed by reacting the modified pyridine with a suitable thiol.

-

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the thioether intermediate with 2-nitroaniline.

Potential Applications and Research Findings

This compound has potential applications in medicinal chemistry due to its complex structure and the presence of functional groups that can interact with biological targets. Research into its pharmacological effects and therapeutic potential is ongoing.

Potential Biological Interactions:

-

Enzyme Inhibition: The cyano and nitro groups may participate in enzyme inhibition due to their ability to form strong interactions with active sites.

-

Antimicrobial Activity: The thioether linkage and aromatic rings could contribute to antimicrobial properties by disrupting microbial membranes or interfering with essential enzymes.

Future Directions:

-

Biological Assays: Conducting comprehensive biological assays to assess its efficacy and safety.

-

Structural Modifications: Exploring structural modifications to enhance its pharmacokinetic and pharmacodynamic properties.

-

Mechanism of Action Studies: Investigating the detailed mechanism of action to understand how it interacts with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume